molecular formula C18H17F2N3O B10923135 3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10923135
M. Wt: 329.3 g/mol
InChI Key: XTDDUTMJMWJBDO-UHFFFAOYSA-N
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Description

3-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a difluoromethyl group, and a pyrazolo[3,4-b]pyridine core, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the cyclopropyl and difluoromethyl groups, and the final etherification step. Common reagents used in these reactions include cyclopropyl bromide, difluoromethyl iodide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-CYCLOPROPYL-4-(METHYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
  • 3-[3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Uniqueness

The presence of the difluoromethyl group in 3-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C18H17F2N3O

Molecular Weight

329.3 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H17F2N3O/c1-23-18-15(16(22-23)10-6-7-10)13(17(19)20)9-14(21-18)11-4-3-5-12(8-11)24-2/h3-5,8-10,17H,6-7H2,1-2H3

InChI Key

XTDDUTMJMWJBDO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C(=N1)C4CC4

Origin of Product

United States

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